molecular formula C34H40N2O8 B8115078 FmocNHPEG2-BocNH-Tyrosine Methyl Ester

FmocNHPEG2-BocNH-Tyrosine Methyl Ester

Cat. No.: B8115078
M. Wt: 604.7 g/mol
InChI Key: VGYMRLOEJVDXNY-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FmocNHPEG2-BocNH-Tyrosine Methyl Ester is a chemical reagent widely used in peptide synthesis. It is a derivative of tyrosine, an amino acid known for its aromatic properties and ability to participate in hydrogen bonding. The compound consists of a tyrosine residue protected with a Boc (tert-butoxycarbonyl) group and an Fmoc (fluorenylmethyloxycarbonyl) group, along with a PEG (polyethylene glycol) linker to enhance solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve solid-phase synthesis or solution-phase synthesis, depending on the specific application. The Fmoc and Boc protecting groups are removed under appropriate conditions to expose the free amine and carboxylic acid groups for further chemical modification or bioconjugation .

Chemical Reactions Analysis

Types of Reactions

FmocNHPEG2-BocNH-Tyrosine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and other biologically active molecules, with the free amine and carboxylic acid groups available for further chemical modification .

Scientific Research Applications

FmocNHPEG2-BocNH-Tyrosine Methyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amine from unwanted reactions, while the Boc group prevents reactions at the tyrosine residue. The PEG linker enhances solubility and stability, facilitating the incorporation of the compound into peptide chains .

Properties

IUPAC Name

methyl (2S)-3-[4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N2O8/c1-34(2,3)44-33(39)36-30(31(37)40-4)21-23-13-15-24(16-14-23)42-20-19-41-18-17-35-32(38)43-22-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-16,29-30H,17-22H2,1-4H3,(H,35,38)(H,36,39)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYMRLOEJVDXNY-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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